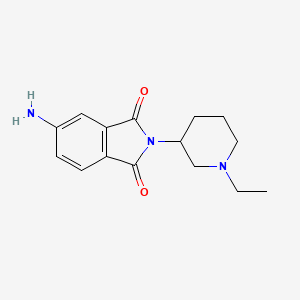
3-(4-Aminophthalimido)-1-ethylpiperidine
描述
3-(4-Aminophthalimido)-1-ethylpiperidine is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
3-(4-Aminophthalimido)-1-ethylpiperidine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features have shown efficacy against various cancer cell lines. For instance, derivatives of piperidine, a core structure of this compound, have demonstrated significant cytotoxic effects against lung cancer (A549) and breast cancer (MCF-7) cells, with IC50 values suggesting promising therapeutic potential.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies by modulating signaling pathways involved in cell growth and survival.
Neuropharmacology
Another area of application is in neuropharmacology, particularly concerning neurodegenerative diseases like Alzheimer’s disease. Compounds related to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer’s patients.
Case Study:
In a study involving novel molecular hybrids designed from piperidine derivatives, compounds demonstrated multifunctional inhibitory profiles against AChE and butyrylcholinesterase (BChE). These compounds not only inhibited enzyme activity but also showed significant improvements in cognition and memory functions in animal models.
Analgesic Properties
Research has also pointed towards the analgesic properties of compounds derived from or related to this compound. In various assays, including the hot plate test and the writhing test, these compounds exhibited stronger analgesic effects compared to standard analgesics like aspirin and morphine.
| Test Type | Comparison Drug | Result |
|---|---|---|
| Writhing Test | Aspirin | More effective |
| Hot Plate Test | Morphine | Comparable |
This suggests that the compound may be a valuable candidate for further development as an analgesic drug.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses.
Data Summary:
In vitro studies revealed that treatment with this compound significantly reduced the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results underscore the compound's potential as an anti-inflammatory agent.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such computational analyses help identify how well the compound interacts with proteins associated with cancer and neurodegenerative diseases.
Key Findings:
- The compound showed favorable docking scores against targets involved in apoptosis regulation, indicating its potential to induce cell death in cancer cells.
- Additionally, docking studies suggested good binding interactions with AChE and BChE, reinforcing its role in neuropharmacology.
属性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
5-amino-2-(1-ethylpiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H19N3O2/c1-2-17-7-3-4-11(9-17)18-14(19)12-6-5-10(16)8-13(12)15(18)20/h5-6,8,11H,2-4,7,9,16H2,1H3 |
InChI 键 |
ZMWOCWGJDWAGLS-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC(C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














